molecular formula C15H16ClNO B2799956 2-((4-Chlorobenzyl)amino)-1-phenylethanol CAS No. 1158773-20-6

2-((4-Chlorobenzyl)amino)-1-phenylethanol

Cat. No.: B2799956
CAS No.: 1158773-20-6
M. Wt: 261.75
InChI Key: BTAHORQFAGKZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Chlorobenzyl)amino)-1-phenylethanol is an organic compound that features a phenylethanol backbone with a 4-chlorobenzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)amino)-1-phenylethanol typically involves the reaction of 4-chlorobenzylamine with 1-phenylethanol under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like N,N-dimethylacetamide (DMAc). The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)amino)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-((4-Chlorobenzyl)amino)-1-phenylacetone, while reduction could produce this compound derivatives with different substituents.

Scientific Research Applications

2-((4-Chlorobenzyl)amino)-1-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)amino)-1-phenylethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Chlorobenzyl)amino)-1-phenylethanol is unique due to its combination of a phenylethanol backbone and a 4-chlorobenzylamino group. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAHORQFAGKZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.